molecular formula C9H14N2O2S B3039804 3,4-Dimethyl-5-(methylamino)benzenesulfonamide CAS No. 1341509-13-4

3,4-Dimethyl-5-(methylamino)benzenesulfonamide

Cat. No.: B3039804
CAS No.: 1341509-13-4
M. Wt: 214.29
InChI Key: YGOVJYWKFQJYEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dimethyl-5-(methylamino)benzenesulfonamide (CAS 1341509-13-4) is a sulfonamide derivative with the molecular formula C₉H₁₃N₃O₂S and a molecular weight of 229.26 g/mol . It is also known by synonyms such as 4-Amino-N-(3,4-dimethyl-5-isoxazolyl)benzenesulfonamide and has historical pharmaceutical relevance under trade names like Gantrisin (an antimicrobial agent) . The compound features a sulfonamide group (-SO₂NH₂) attached to a benzene ring substituted with a 3,4-dimethylisoxazole moiety. Its structural uniqueness lies in the methylamino group at position 5 and the isoxazole heterocycle, which influence its physicochemical properties and biological activity.

Properties

IUPAC Name

3,4-dimethyl-5-(methylamino)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2S/c1-6-4-8(14(10,12)13)5-9(11-3)7(6)2/h4-5,11H,1-3H3,(H2,10,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGOVJYWKFQJYEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C)NC)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1341509-13-4
Record name 3,4-dimethyl-5-(methylamino)benzene-1-sulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dimethyl-5-(methylamino)benzenesulfonamide typically involves the sulfonation of 3,4-dimethylaniline followed by the introduction of the methylamino group. One common method includes:

    Sulfonation: Reacting 3,4-dimethylaniline with sulfuric acid to introduce the sulfonamide group.

    Amination: Treating the sulfonated product with methylamine under controlled conditions to obtain the final compound.

Industrial Production Methods

In an industrial setting, the production of 3,4-Dimethyl-5-(methylamino)benzenesulfonamide may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethyl-5-(methylamino)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzenesulfonamides.

Scientific Research Applications

3,4-Dimethyl-5-(methylamino)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its structural similarity to other pharmacologically active sulfonamides.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,4-Dimethyl-5-(methylamino)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or block receptor sites. This interaction can disrupt normal cellular processes, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares 3,4-Dimethyl-5-(methylamino)benzenesulfonamide with structurally related sulfonamides:

Compound Name Substituents/Scaffold Molecular Weight (g/mol) Melting Point (°C) Key Features
3,4-Dimethyl-5-(methylamino)benzenesulfonamide 3,4-dimethylisoxazole, methylamino group 229.26 Not reported Antimicrobial activity
N-Carbamimidoyl-4-((3,5-dimethylpyrazol-4-yl)methyleneamino)benzenesulfonamide (11) Pyrazole ring, carbamimidoyl group ~300 (estimated) 113.9 High synthetic yield (85%)
2-(Benzylthio)-4-chloro-5-(1,3,4-oxadiazol-2-yl)benzenesulfonamide (8,12,20,22) Benzylthio, oxadiazole, chloro substituent ~400 (estimated) Not reported Potent anticancer activity
(2,3-Dihydro-1,4-benzodioxin-5-yl)methanesulfonamide Benzodioxin ring 229.26 Not reported Structural simplicity

Key Observations :

  • Heterocyclic Influence : The isoxazole ring in the target compound distinguishes it from pyrazole (Compound 11) or oxadiazole-containing analogs (Compounds 8,12,20,22). These heterocycles modulate solubility and bioactivity; for example, oxadiazole derivatives exhibit enhanced anticancer potency .
  • Substituent Effects: The methylamino group in the target compound may improve membrane permeability compared to bulkier substituents like carbamimidoyl or benzylthio groups .
  • Melting Points : Pyrazole-derived sulfonamides (e.g., Compound 11) have lower melting points (~113.9°C) compared to pyrimidine analogs (Compound 14, >350°C), suggesting differences in crystallinity and stability .
Antimicrobial Activity

The target compound’s structural similarity to Gantrisin (a sulfonamide antibiotic) implies shared mechanisms, such as dihydropteroate synthase inhibition . In contrast, pyrimidine-based sulfonamides (e.g., Pazopanib Hydrochloride) target tyrosine kinases, demonstrating the scaffold’s versatility in drug design .

Anticancer Activity

Sulfonamides with 2-(benzylthio)-4-chloro substituents (e.g., Compounds 8,12,20,22) show superior anticancer activity due to enhanced electron-withdrawing effects and scaffold rigidity, which improve target binding . The absence of such groups in the target compound may limit its utility in oncology.

Plant Growth Regulation

This highlights how minor structural changes (e.g., oxadiazole vs. isoxazole) redirect biological applications .

Biological Activity

3,4-Dimethyl-5-(methylamino)benzenesulfonamide is an organic compound with significant biological potential. It is a derivative of benzenesulfonamide, characterized by two methyl groups and a methylamino group on its benzene ring. This unique structural arrangement contributes to its biological activity, particularly in antimicrobial and anticancer applications.

  • Molecular Formula : C9H14N2O2S
  • CAS Number : 1341509-13-4

The compound's synthesis typically involves sulfonation of 3,4-dimethylaniline followed by amination with methylamine. This method ensures high yield and purity, making it suitable for further biological studies.

The mechanism of action for 3,4-Dimethyl-5-(methylamino)benzenesulfonamide involves its interaction with specific molecular targets such as enzymes or receptors. The sulfonamide group can mimic natural substrates, allowing the compound to inhibit enzyme activity or block receptor sites, disrupting normal cellular processes and inducing therapeutic effects.

Anticancer Properties

Research has shown that derivatives of benzenesulfonamide exhibit promising anticancer activity. A study evaluated the anti-proliferative effects of related compounds against breast cancer cell lines (MDA-MB-231 and MCF-7) and found significant inhibitory effects at concentrations ranging from 1.52 to 6.31 μM. Notably, compounds with structural similarities to 3,4-Dimethyl-5-(methylamino)benzenesulfonamide demonstrated high selectivity against cancer cells compared to normal cells .

In another study, the compound was shown to induce apoptosis in MDA-MB-231 cells, evidenced by a significant increase in annexin V-FITC positive cells .

Antimicrobial Activity

The antimicrobial potential of sulfonamide derivatives has been extensively documented. For instance, compounds structurally related to 3,4-Dimethyl-5-(methylamino)benzenesulfonamide were evaluated for their antibacterial activities against various strains. Results indicated that certain derivatives exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported as low as 6.72 mg/mL .

Case Studies

  • Study on Anticancer Activity :
    • Objective : To evaluate the anti-proliferative effects of benzenesulfonamide derivatives on breast cancer cell lines.
    • Findings : Compounds similar to 3,4-Dimethyl-5-(methylamino)benzenesulfonamide showed selective inhibition of cancer cell growth with IC50 values indicating strong potential for therapeutic use .
  • Antimicrobial Evaluation :
    • Objective : To assess the antimicrobial efficacy of new benzenesulfonamide derivatives.
    • Findings : The study revealed that certain derivatives displayed notable antibacterial activity against S. aureus and E. coli, suggesting that modifications in the sulfonamide structure could enhance efficacy .

Data Table: Biological Activity Overview

Biological ActivityTarget Organism/Cell LineIC50/MIC (μM/mg/mL)Selectivity
AnticancerMDA-MB-2311.52 – 6.31High
AntibacterialStaphylococcus aureus6.72Moderate
AntibacterialEscherichia coli6.63Moderate

Q & A

Q. How can researchers ensure reproducibility in crystallographic data for 3,4-Dimethyl-5-(methylamino)benzenesulfonamide?

  • Methodological Answer : Deposit raw diffraction data in public repositories (e.g., CCDC). Validate refinement parameters (R-factor < 5%) using SHELXL. Cross-check with powder XRD to confirm phase purity. Report anisotropic displacement parameters for non-hydrogen atoms to enhance transparency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4-Dimethyl-5-(methylamino)benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
3,4-Dimethyl-5-(methylamino)benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.